1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one
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Overview
Description
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl]butan-1-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one involves multiple steps. The starting material, 4-Fluoro-3-methylbenzenesulfonyl chloride, is reacted with appropriate reagents to form the desired spirocyclic structure. The reaction conditions typically involve the use of a Lewis acid catalyst and controlled temperature to ensure high yield and selectivity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group, to form various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Similar compounds include other sulfonyl-containing spirocyclic molecules. Compared to these, 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one is unique due to its specific substitution pattern and the presence of the fluoro and methyl groups, which can significantly influence its chemical and biological properties .
Similar compounds include:
- 4-Fluoro-3-methylbenzenesulfonyl chloride
- 4-Fluoro-3-cyanobenzenesulfonyl chloride
- 5-Fluoro-2-methylbenzenesulfonyl chloride .
Properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4S/c1-3-4-17(22)20-9-7-18(8-10-20)21(11-12-25-18)26(23,24)15-5-6-16(19)14(2)13-15/h5-6,13H,3-4,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNMUCFODPBZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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